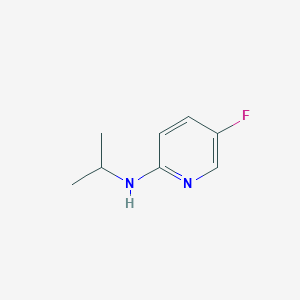

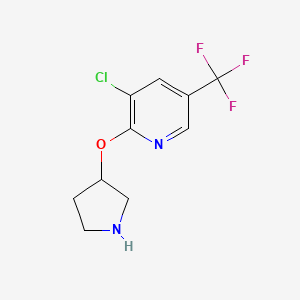

5-fluoro-N-isopropylpyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 5F-PI, has been discussed in the literature . One of the typical examples of the Baltz-Schiemann reaction is the synthesis of fluorosubstituted pyridines from aminopyridines . In this variation, the Baltz-Schiemann reaction is most often used for the synthesis of 2-fluoropyridines .Molecular Structure Analysis

The molecular structure of 5F-PI can be analyzed using various techniques. For instance, VESTA is a 3D visualization program for structural models, volumetric data such as electron/nuclear densities, and crystal morphologies . Another approach is the use of single-crystal X-ray diffraction (SC-XRD) analysis .Chemical Reactions Analysis

The chemical reactions involving 5F-PI can be analyzed using various techniques. For instance, the principles of chemical reactor analysis can be applied to understand the reactions involving 5F-PI . Additionally, automated reaction database and reaction network analysis can be used for the extraction of reaction templates using cheminformatics .Physical And Chemical Properties Analysis

The physical and chemical properties of 5F-PI can be analyzed using various techniques. For instance, physico-chemical material properties and analysis techniques relevant in high-throughput biomaterials research can be applied . Another approach is the use of physicochemical analysis techniques specialized in surface characterization of inhalable dry powders .Scientific Research Applications

Catalyst-Free Amination Reactions

A study by Abel et al. (2015) explored catalyst-free reactions of 2-fluoropyridine with amines, focusing on derivatives like 5-fluoro-N-isopropylpyridin-2-amine. This research demonstrates the potential for producing various pyridine derivatives without the need for a catalyst, which could have significant implications in organic synthesis and pharmaceuticals (Abel et al., 2015).

Key Intermediate in Potent Deoxycytidine Kinase Inhibitors

Zhang et al. (2009) described the synthesis of a compound structurally related to this compound, highlighting its role as a key intermediate in the creation of potent deoxycytidine kinase (dCK) inhibitors. This research underscores the importance of such compounds in the development of new therapeutic agents (Zhang et al., 2009).

Fluorine-18-Labelled Derivatives for Radiopharmaceutical Chemistry

Abrahim et al. (2006) developed a method for synthesizing fluorine-18-labelled fluoropyridine derivatives, which are structurally similar to this compound. These compounds are potential radiolabelled synthons for radiopharmaceutical chemistry, highlighting their significance in medical imaging and diagnostics (Abrahim et al., 2006).

Novel PET Radiopharmaceutical for Detecting Neurofibrillary Tangles

Collier et al. (2017) reported on the development of a fluorine-18-labelled compound for PET imaging of neurofibrillary tangles in the brain, a hallmark of Alzheimer's disease. The compound they studied shares structural features with this compound, showcasing its potential in neuroscience and diagnostic imaging (Collier et al., 2017).

Anticancer Agents: A New Class of Kinase Inhibitors

Wada et al. (2012) conducted research on 2,4-disubstituted-5-fluoropyrimidines, similar in structure to this compound, as part of their efforts to discover new kinase inhibitors. Their findings contribute to the understanding of how such compounds can be used in the treatment of cancer (Wada et al., 2012).

Safety and Hazards

The safety and hazards of 5F-PI can be found in its Safety Data Sheet (SDS). The SDS includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Future Directions

While specific future directions for 5F-PI are not mentioned in the search results, it’s worth noting that the field of fluorinated pyrimidines is active and evolving. For instance, directed evolution is one of the most powerful tools for protein engineering and functions by harnessing natural evolution, but on a shorter timescale . Another area of interest is the development of fibroblast activation protein inhibitor–based radionuclide therapies .

properties

IUPAC Name |

5-fluoro-N-propan-2-ylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUGCNFRPLKKJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[4-(4-Acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2418473.png)

![N-(2-furylmethyl)-4-{[2-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2418475.png)

![N-{2-[1-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2418479.png)

![6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2418492.png)